molecular formula C23H25BrN4O4 B11947860 3-Bromo-4-hydroxy-5-methoxybenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone CAS No. 882864-74-6

3-Bromo-4-hydroxy-5-methoxybenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone

Cat. No.: B11947860
CAS No.: 882864-74-6
M. Wt: 501.4 g/mol
InChI Key: FGWZQUIMDFMNSW-AFUMVMLFSA-N
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Description

3-Bromo-4-hydroxy-5-methoxybenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural components, which include a brominated benzaldehyde moiety and a pyridazinyl hydrazone group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-hydroxy-5-methoxybenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone typically involves multiple steps. The initial step often includes the bromination of 4-hydroxy-5-methoxybenzaldehyde to introduce the bromine atom at the 3-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane.

Subsequent steps involve the formation of the hydrazone linkage. This is usually accomplished by reacting the brominated benzaldehyde with 6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl hydrazine under acidic or basic conditions. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-hydroxy-5-methoxybenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 4-hydroxy-5-methoxybenzaldehyde.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-bromo-4-hydroxy-5-methoxybenzoic acid, while reduction could produce 4-hydroxy-5-methoxybenzaldehyde.

Scientific Research Applications

3-Bromo-4-hydroxy-5-methoxybenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the synthesis of specialty chemicals and materials, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 3-Bromo-4-hydroxy-5-methoxybenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their activity. The pyridazinyl hydrazone group may also participate in redox reactions, affecting cellular pathways and enzyme functions.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-hydroxybenzaldehyde: Lacks the methoxy group and the pyridazinyl hydrazone moiety.

    4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Lacks the bromine atom and the pyridazinyl hydrazone group.

    5-Bromo-2-hydroxy-3-methoxybenzaldehyde: Similar structure but with different substitution patterns.

Uniqueness

The uniqueness of 3-Bromo-4-hydroxy-5-methoxybenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the brominated benzaldehyde and the pyridazinyl hydrazone moiety allows for diverse applications in various fields of research.

Properties

CAS No.

882864-74-6

Molecular Formula

C23H25BrN4O4

Molecular Weight

501.4 g/mol

IUPAC Name

4-[(2E)-2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]hydrazinyl]-3-(4-pentoxyphenyl)-1H-pyridazin-6-one

InChI

InChI=1S/C23H25BrN4O4/c1-3-4-5-10-32-17-8-6-16(7-9-17)22-19(13-21(29)27-28-22)26-25-14-15-11-18(24)23(30)20(12-15)31-2/h6-9,11-14,30H,3-5,10H2,1-2H3,(H2,26,27,29)/b25-14+

InChI Key

FGWZQUIMDFMNSW-AFUMVMLFSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)C2=NNC(=O)C=C2N/N=C/C3=CC(=C(C(=C3)Br)O)OC

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=NNC(=O)C=C2NN=CC3=CC(=C(C(=C3)Br)O)OC

Origin of Product

United States

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